

Spectral Data Analysis of 3-Octyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: 3-Octyl acetate

Cat. No.: B1582175

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This technical guide provides a comprehensive overview of the spectral data for **3-octyl acetate** (CAS RN: 4864-61-3), a secondary acetate ester. The document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of **3-octyl acetate** in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the ^1H and ^{13}C NMR spectral data for **3-octyl acetate**.

Table 1: ^1H NMR Spectral Data for **3-Octyl Acetate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.85	m	1H	CH-O
2.04	s	3H	CH ₃ -C=O
~1.50	m	2H	-CH-CH ₂ -
~1.27	m	8H	-(CH ₂) ₄ -
~0.88	t	6H	CH ₃ -CH ₂ - & CH ₃ - (CH ₂) ₄ -

Note: Data is based on typical values for similar secondary acetates and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data for **3-Octyl Acetate**

Chemical Shift (δ) ppm	Assignment
~171.0	C=O
~73.0	CH-O
~36.0	-CH-CH ₂ -
~31.8	-(CH ₂) _x -
~29.2	-(CH ₂) _x -
~25.4	-(CH ₂) _x -
~22.6	-(CH ₂) _x -
~21.2	CH ₃ -C=O
~14.0	CH ₃ -CH ₂ -
~9.8	CH ₃ -(CH ₂) ₄ -

Note: Data is based on typical values for similar secondary acetates and may vary slightly based on experimental conditions.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of **3-octyl acetate** (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00).

Instrumentation: ^1H and ^{13}C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

^1H NMR Acquisition Parameters:

- Pulse Sequence: Standard single-pulse sequence.
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: 3-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-32.

^{13}C NMR Acquisition Parameters:

- Pulse Sequence: Proton-decoupled single-pulse sequence.
- Spectral Width: -10 to 220 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or higher to achieve an adequate signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Table 3: Key Mass Spectrometry Data (Electron Ionization - EI) for **3-Octyl Acetate**[\[1\]](#)

m/z	Relative Intensity (%)	Putative Fragment
43	99.99	$[\text{CH}_3\text{CO}]^+$
101	13.60	$[\text{M} - \text{C}_5\text{H}_{11}]^+$
41	11.21	$[\text{C}_3\text{H}_5]^+$
55	8.64	$[\text{C}_4\text{H}_7]^+$
29	8.61	$[\text{C}_2\text{H}_5]^+$

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of **3-octyl acetate** is prepared in a volatile organic solvent such as hexane or dichloromethane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used. An instrument such as a HITACHI M-80B may be utilized.[\[1\]](#)

GC Conditions:

- Injector Temperature: 250 °C.
- Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

MS Conditions:

- Ionization Mode: Electron Ionization (EI).
- Ionization Energy: 70 eV.[\[1\]](#)
- Mass Range: m/z 40-400.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak (if present) and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of **3-octyl acetate**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectral Data for **3-Octyl Acetate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H stretching (alkane)
1735	Strong	C=O stretching (ester)
1240	Strong	C-O stretching (ester)
1465, 1375	Medium	C-H bending (alkane)

Experimental Protocol: Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Sample Preparation: As **3-octyl acetate** is a liquid, a small drop is placed directly onto the ATR crystal.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

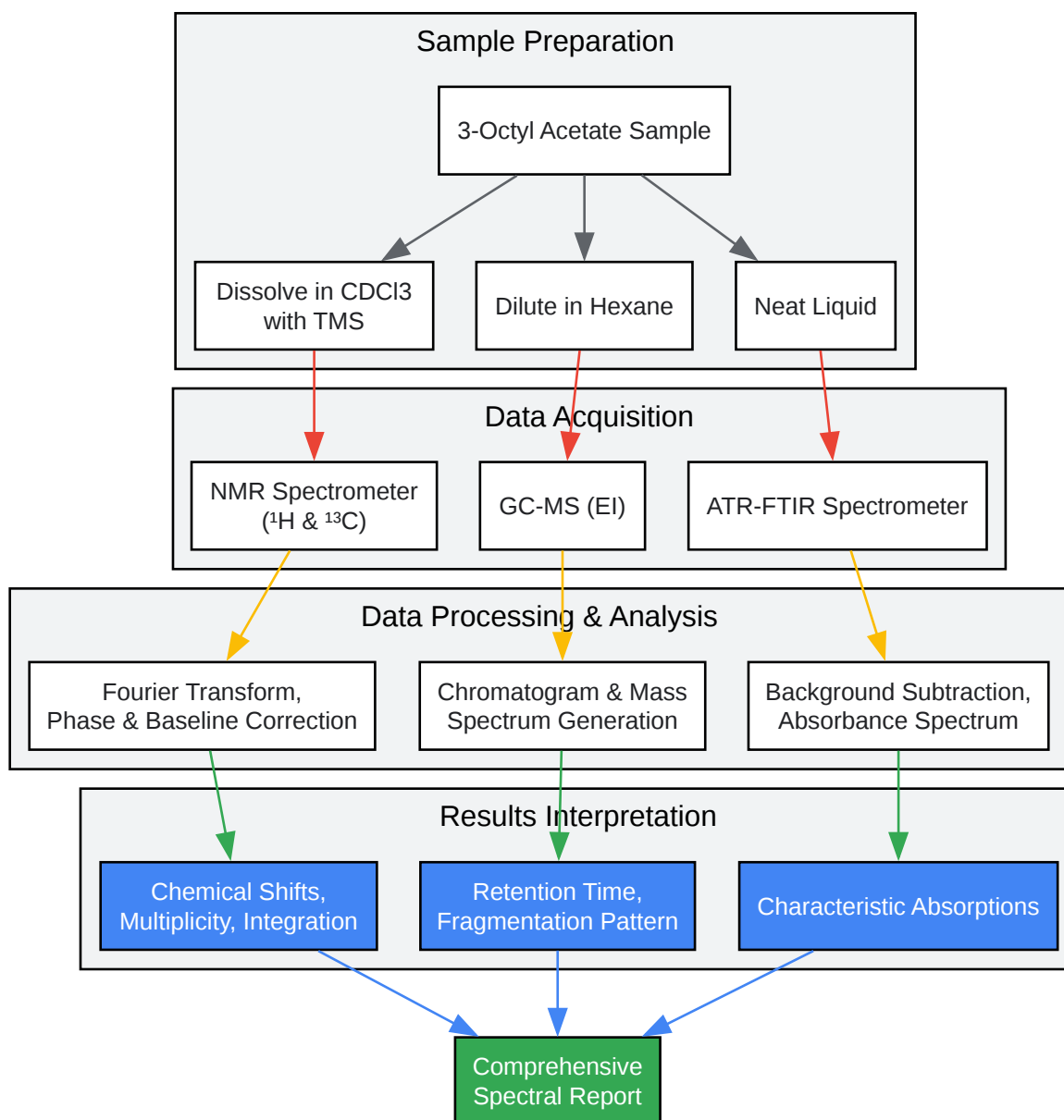
Acquisition Parameters:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

Data Analysis: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The characteristic absorption bands are then identified and assigned to their corresponding functional groups.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of **3-octyl acetate**.



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Caption: Workflow for the spectral analysis of **3-octyl acetate**.

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References

- 1. 3-Octyl acetate | C₁₀H₂₀O₂ | CID 521238 - PubChem [pubchem.ncbi.nlm.nih.gov]
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